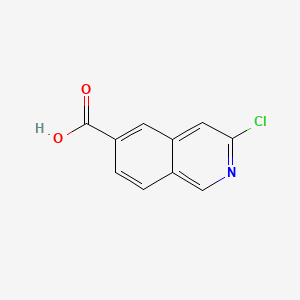

3-Chloroisoquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYBNUDOGWNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinoline-6-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloroisoquinoline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document emphasizes the robust, validated methodologies for determining its key characteristics. We delve into the structural and electronic properties, solubility, acidity, and spectroscopic profile of the compound. Each section combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to accurately characterize this and similar isoquinoline derivatives. This guide is structured to serve as a practical reference for laboratory work and to provide a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Isoquinoline derivatives have been extensively investigated for their potential as anti-cancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1][2][4] Specifically, they have emerged as a promising class of protein kinase inhibitors, targeting enzymes that are often dysregulated in various cancers and other diseases.[5][6]

This compound (C₁₀H₆ClNO₂) is a notable derivative within this class. The presence of the carboxylic acid moiety offers a handle for forming salts or amides, potentially improving pharmacokinetic properties or acting as a key binding group with biological targets. The chloro-substituent at the 3-position significantly influences the electronic distribution of the isoquinoline ring, which can modulate its reactivity and binding affinity. Understanding the fundamental physicochemical properties of this molecule is therefore a critical prerequisite for its rational application in drug design, synthesis of compound libraries, and interpretation of structure-activity relationships (SAR).[3][7]

This guide provides the foundational knowledge and practical protocols necessary for the comprehensive characterization of this compound.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

This section details the known and predicted physicochemical properties of this compound and provides standardized protocols for their experimental determination.

Molecular and Structural Data

A summary of the key identifiers and computed properties for this compound is presented in the table below. These values are fundamental for sample handling, stoichiometric calculations, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [8] |

| Molecular Weight | 207.61 g/mol | [8] |

| CAS Number | 1256794-71-4 | [8] |

| IUPAC Name | This compound | [8] |

| SMILES | C1=CC2=CN=C(C=C2C=C1C(=O)O)Cl | PubChem |

| InChI Key | XYHYBNUDOGWNRA-UHFFFAOYSA-N | [8] |

| Predicted XlogP | 2.6 | PubChem |

| Appearance | Expected to be a solid at room temperature | General |

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 1-2°C.[9]

Protocol for Melting Point Determination (Capillary Method):

This protocol is a standard method for determining the melting point of a solid organic compound.[9][10][11]

-

Instrumentation: A calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.

-

Materials: this compound (finely powdered), capillary tubes (sealed at one end).

Step-by-Step Procedure:

-

Sample Preparation: Load a small amount of the finely powdered compound into a capillary tube to a height of 2-3 mm by tapping the open end of the tube on the sample.

-

Tube Tapping: Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in setting the heating rate for a more accurate measurement.[9]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Replicates: Repeat the measurement at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Boiling Point

As this compound is expected to be a solid with a high boiling point, decomposition may occur before it boils at atmospheric pressure. Therefore, boiling point determination might require reduced pressure.

Protocol for Boiling Point Determination (Thiele Tube Method):

This micro-method is suitable for small sample quantities.[12][13][14][15][16]

-

Instrumentation: Thiele tube, thermometer, Bunsen burner or hot plate.

-

Materials: this compound, small test tube (fusion tube), capillary tube (sealed at one end), heat-transfer fluid (e.g., mineral oil).

Step-by-Step Procedure:

-

Sample Preparation: Place a small amount of the compound into the fusion tube.

-

Capillary Insertion: Place the capillary tube into the fusion tube with the open end submerged in the liquid.

-

Assembly: Attach the fusion tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing the heat-transfer fluid. Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.[12][16]

Solubility Profile

The solubility of this compound is a key parameter influencing its formulation and bioavailability. The carboxylic acid group suggests pH-dependent aqueous solubility, while the chlorinated isoquinoline core indicates solubility in organic solvents.

Protocol for Qualitative Solubility Determination:

This systematic approach determines the solubility class of an organic compound.[17][18][19][20][21]

-

Materials: this compound, test tubes, deionized water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.

Step-by-Step Procedure:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If it dissolves, test the solution with pH paper. An acidic pH would be expected.

-

Ether Solubility: Test the solubility in diethyl ether using the same proportions.

-

Aqueous Base Solubility: If insoluble in water, test its solubility in 5% NaOH. Solubility indicates an acidic functional group.

-

Weak Base Solubility: If soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weak base suggests a relatively strong acid, such as a carboxylic acid.[18]

-

Aqueous Acid Solubility: If insoluble in water, test its solubility in 5% HCl. The basic nitrogen in the isoquinoline ring should allow for salt formation and dissolution.

-

Strong Acid Solubility: If insoluble in all the above, test solubility in cold, concentrated H₂SO₄.

Expected Solubility: this compound is expected to be:

-

Sparingly soluble in water.

-

Soluble in polar aprotic solvents (e.g., DMSO, DMF).[22]

-

Soluble in aqueous base (NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid.

-

Soluble in aqueous acid (HCl) due to the protonation of the isoquinoline nitrogen.

Acidity Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For this compound, there will be at least two pKa values: one for the dissociation of the carboxylic acid proton and another for the protonation of the isoquinoline nitrogen.

Protocol for pKa Determination by UV-Vis Spectrophotometry:

This method is suitable for compounds with a UV-active chromophore near the ionization site, which is the case for this molecule.[23][24][25][26][27]

-

Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, calibrated pH meter.

-

Materials: this compound, a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12), DMSO (for stock solution).

Step-by-Step Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Sample Preparation: For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance in the optimal range (0.3-1.0 AU). The final concentration of DMSO should be kept low and constant (e.g., <1%).

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer solutions.

-

pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.[24] Two inflection points may be observed, corresponding to the two ionizable groups.

Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation. This section outlines the expected spectral characteristics and provides general protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons: The protons on the isoquinoline ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The electron-withdrawing effects of the chlorine atom and the carboxylic acid group will influence their precise chemical shifts.

-

Carboxylic Acid Proton: The acidic proton of the -COOH group is expected to be highly deshielded, appearing as a broad singlet far downfield, typically between δ 10 and 13 ppm. This signal will disappear upon shaking the sample with D₂O.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 165-185 ppm.

-

Aromatic Carbons: The carbons of the isoquinoline ring will appear between δ 120 and 150 ppm. The carbon attached to the chlorine atom (C3) will be significantly affected.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows observation of the acidic proton.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) if required for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

-

C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

-

C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 850-550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stable aromatic system. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

-

Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45).[28] The resulting acylium ion (Ar-C≡O⁺) is often a significant peak. Further fragmentation of the isoquinoline ring would also be observed.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors and anti-cancer agents. While direct experimental data on its physicochemical properties are not widely published, this guide provides a comprehensive framework for their systematic and accurate determination. The detailed protocols for measuring melting point, boiling point, solubility, and pKa, along with the predicted spectroscopic characteristics, offer researchers the necessary tools to fully characterize this molecule. A thorough understanding of these fundamental properties is the cornerstone of successful drug discovery and development, enabling informed decisions in synthesis, formulation, and biological evaluation.

References

-

Choi, E. J., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 25(19), 4535. [Link]

-

Singh, T., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]

-

Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8823. [Link]

-

Borges, F., et al. (2021). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 12(1), 12-28. [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Mol-Instincts. (n.d.). This compound | CAS 1256794-71-4. [Link]

-

MDPI. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link]

-

PubMed. (2010). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. [Link]

-

Edisco. (n.d.). Melting point determination. [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- Google Patents. (2008).

-

SSERC. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

National Institutes of Health. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. [Link]

-

ResearchGate. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

-

Oriental Journal of Chemistry. (2020). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. edisco.it [edisco.it]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

- 19. bellevuecollege.edu [bellevuecollege.edu]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. scribd.com [scribd.com]

- 22. Determination of Melting Point [unacademy.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 26. researchgate.net [researchgate.net]

- 27. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloroisoquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloroisoquinoline-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from structurally related compounds to offer a robust predictive overview. This document is intended to serve as a foundational resource for researchers, providing insights into its synthesis, structural characteristics, and potential for further investigation.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. Its core structure consists of an isoquinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] The molecule is further functionalized with a chlorine atom at the 3-position and a carboxylic acid group at the 6-position.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| CAS Number | 1256794-71-4 | [1] |

| SMILES | OC(=O)C1=CC2=CC(Cl)=NC=C2C=C1 | [1] |

| InChIKey | XYHYBNUDOGWNRA-UHFFFAOYSA-N | [1] |

Plausible Synthetic Routes

Stage 1: Synthesis of the Isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and versatile method for the synthesis of isoquinolines.[2][3][4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. To obtain the desired 6-substituted isoquinoline, a 4-substituted benzaldehyde is a logical starting material.

Workflow for the Pomeranz-Fritsch Synthesis of 3-Chloro-6-cyanoisoquinoline:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

-

Formation of the Benzalaminoacetal:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-cyanobenzaldehyde and aminoacetaldehyde diethyl acetal in a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the mixture until the theoretical amount of water is collected.

-

Remove the solvent under reduced pressure to yield the crude benzalaminoacetal.

-

-

Pomeranz-Fritsch Cyclization:

-

Carefully add the crude benzalaminoacetal to a stirred solution of a strong acid, such as concentrated sulfuric acid, at a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to promote cyclization.

-

The reaction is then quenched by carefully pouring it onto ice, followed by neutralization with a base.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude 6-cyanoisoquinoline is then purified, for example, by column chromatography.

-

Stage 2: Functional Group Interconversion

Chlorination and Hydrolysis:

-

Chlorination of 6-Cyanoisoquinoline:

-

The 6-cyanoisoquinoline intermediate can be chlorinated at the 3-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃), potentially with the addition of a catalytic amount of a tertiary amine.

-

The reaction is typically heated to drive it to completion.

-

After cooling, the excess POCl₃ is carefully quenched, and the product, 3-chloro-6-cyanoisoquinoline, is isolated and purified.

-

-

Hydrolysis of the Nitrile:

-

The cyano group of 3-chloro-6-cyanoisoquinoline can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

-

Acidic Hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, will yield the carboxylic acid.

-

Basic Hydrolysis: Alternatively, refluxing with an aqueous solution of a strong base, like sodium hydroxide, will initially form the carboxylate salt, which is then acidified in a separate workup step to yield the final product, this compound.

-

Predicted Spectroscopic Data and Structural Elucidation

In the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on established principles and comparison with related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are based on the additive effects of the chloro and carboxylic acid substituents on the isoquinoline scaffold.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | ~9.3 | s | - | Deshielded due to the adjacent nitrogen and the anisotropic effect of the fused ring system. |

| H-4 | ~8.2 | s | - | Deshielded by the adjacent nitrogen and the chloro substituent at the 3-position. |

| H-5 | ~8.4 | d | 8.5 - 9.0 | Ortho to the carboxylic acid group, expected to be significantly deshielded. |

| H-7 | ~8.1 | dd | 8.5 - 9.0, ~1.5 | Ortho to the carboxylic acid group and meta to the nitrogen. |

| H-8 | ~7.9 | d | ~1.5 | Meta to the carboxylic acid group. |

| COOH | >12 | br s | - | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift.[6] |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168 | Typical chemical shift for a carboxylic acid carbonyl carbon.[6] |

| C-3 | ~150 | Attached to an electronegative chlorine atom. |

| C-6 | ~135 | Attached to the carboxylic acid group. |

| Aromatic C | 120 - 155 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents and the nitrogen atom. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7][8] |

| C-H (Aromatic) | 3000-3100 | Sharp, weak to medium | Typical for C-H stretching vibrations in aromatic rings.[7] |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp | The carbonyl stretch is a very prominent feature in the IR spectra of carboxylic acids.[7][8] |

| C=C and C=N (Aromatic) | 1450-1600 | Multiple bands, medium to strong | Stretching vibrations within the isoquinoline ring system. |

| C-O (Carboxylic Acid) | 1210-1320 | Medium | C-O stretching vibration. |

| C-Cl | 600-800 | Medium to strong | C-Cl stretching vibration. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Fragmentation:

| m/z | Fragment | Rationale |

| 207/209 | [M]⁺ | Molecular ion peak, with the M+2 peak at approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |

| 190/192 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[9] |

| 162/164 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical.[9] |

| 127 | [M-COOH-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-COOH]⁺ fragment. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: Use a standard electron ionization (EI) source.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Reactivity and Potential Applications

The molecular structure of this compound suggests several avenues for further chemical modification and potential applications.

Chemical Reactivity:

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions provide a handle for attaching this scaffold to other molecules of interest.

-

3-Chloro Substituent: The chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols).[10] It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.[10]

-

Isoquinoline Ring: The aromatic ring system can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.

Potential Applications:

-

Medicinal Chemistry: Isoquinoline and quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[11][12] The presence of the carboxylic acid and the reactive chloro group makes this compound a valuable scaffold for the synthesis of new drug candidates.

-

Materials Science: The rigid, planar isoquinoline core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where substituted aromatic heterocycles are often employed.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. While experimental data for this specific compound is limited, a detailed understanding of its structure, plausible synthesis, and predicted spectroscopic properties has been presented based on established chemical principles. The versatile functionalities present in this molecule make it an attractive building block for further research in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the chemistry and potential applications of this intriguing heterocyclic compound.

References

- Pomeranz-Fritsch Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Organic Reactions, Inc. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Pomeranz–Fritsch reaction. In Wikipedia. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H6ClNO2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-6-methoxy-isoquinoline-1-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Quimica Organica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Iraqi Journal of Science. (2024, April 30). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Retrieved from [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

-

ResearchGate. (2025, October 21). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (1986, June 1). Aluminum27 NMR study of aluminum(III)interactions with hydroxy carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. This compound | CAS 1256794-71-4 [matrix-fine-chemicals.com]

- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characteristics of 3-Chloroisoquinoline-6-carboxylic acid

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 3-Chloroisoquinoline-6-carboxylic acid (CAS 1256794-71-4), a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of spectroscopic theory and data from analogous structures. This guide is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule featuring a chlorinated isoquinoline core and a carboxylic acid substituent. This unique combination of a halogenated heterocyclic system and an acidic functional group makes it a versatile intermediate for the synthesis of more complex molecular architectures. The isoquinoline scaffold is a prominent feature in many biologically active compounds, and the strategic placement of the chloro and carboxylic acid groups offers multiple avenues for synthetic modification.

Molecular Formula: C₁₀H₆ClNO₂[1] Molecular Weight: 207.61 g/mol [1]

To facilitate the discussion of the spectral data, the following numbering system for the isoquinoline ring will be used:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the isoquinoline ring system, and a broad singlet for the carboxylic acid proton, which is often exchangeable with D₂O.[2][3] The electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the ring will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | 9.0 - 9.2 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen. |

| H-4 | 8.0 - 8.2 | s | - | Singlet due to the adjacent chlorine atom. |

| H-5 | 8.3 - 8.5 | d | 8.5 - 9.0 | Doublet due to coupling with H-7 (meta coupling is negligible). Deshielded by the peri effect of the carboxylic acid. |

| H-7 | 8.1 - 8.3 | dd | 8.5 - 9.0, ~1.5 | Doublet of doublets due to coupling with H-5 and H-8. |

| H-8 | 8.8 - 9.0 | d | ~1.5 | Doublet due to meta coupling with H-7. Deshielded by the adjacent nitrogen. |

| -COOH | 12.0 - 13.0 | br s | - | Broad singlet, characteristic of a carboxylic acid proton.[2][4] Its position is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show ten distinct signals for the ten carbon atoms of the isoquinoline ring and the carboxylic acid group. The chemical shifts are influenced by the electronegativity of the substituents and their position on the ring.[2][4]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 150 - 152 | Deshielded due to proximity to nitrogen. |

| C-3 | 148 - 150 | Attached to the electronegative chlorine atom. |

| C-4 | 120 - 122 | Shielded relative to other carbons in the pyridine ring. |

| C-4a | 135 - 137 | Bridgehead carbon. |

| C-5 | 128 - 130 | Aromatic carbon. |

| C-6 | 132 - 134 | Attached to the electron-withdrawing carboxylic acid group. |

| C-7 | 129 - 131 | Aromatic carbon. |

| C-8 | 125 - 127 | Aromatic carbon. |

| C-8a | 138 - 140 | Bridgehead carbon adjacent to nitrogen. |

| -COOH | 166 - 168 | Characteristic chemical shift for a carboxylic acid carbon.[2][4] |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR analysis of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a minimum frequency of 400 MHz to ensure good signal resolution.

-

¹H NMR Parameters: A standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds is recommended.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence should be used with a spectral width of around 220 ppm.

-

Data Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

D₂O Exchange: To confirm the assignment of the carboxylic acid proton, a drop of D₂O can be added to the NMR tube, and the ¹H NMR spectrum re-acquired. The signal corresponding to the -COOH proton should disappear.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the aromatic system.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) | The very broad nature of this band is due to intermolecular hydrogen bonding between the carboxylic acid groups.[5][6][7] |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the isoquinoline ring.[5] |

| 1700-1725 | Strong, Sharp | C=O stretch (carboxylic acid) | The carbonyl stretch is a very intense and characteristic absorption.[6][7] |

| 1580-1620 | Medium-Strong | C=C and C=N ring stretching | Vibrations of the aromatic isoquinoline core. |

| 1400-1450 | Medium | C-O-H in-plane bend | Associated with the carboxylic acid group. |

| 1200-1300 | Strong | C-O stretch | Coupled with O-H in-plane bending in the carboxylic acid dimer. |

| ~800-900 | Strong | C-H out-of-plane bending | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |

| ~700-800 | Medium-Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under electron ionization (EI) conditions, this compound is expected to show a distinct molecular ion peak. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Molecular Ion:

-

[M]⁺•: m/z 207 (for ³⁵Cl)

-

[M+2]⁺•: m/z 209 (for ³⁷Cl)

Major Fragmentation Pathways: The fragmentation is likely to proceed through the loss of small, stable neutral molecules from the carboxylic acid group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Fragments:

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Rationale |

| 190/192 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 162/164 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |

| 136 | [C₈H₅N]⁺ | Subsequent loss of chlorine from the [M-COOH]⁺ fragment. |

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

In ESI, which is a softer ionization technique, the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode are expected to be the most abundant ions. Predicted adducts are also possible.[8]

| Ion Mode | Adduct | Predicted m/z (³⁵Cl/³⁷Cl) |

| Positive | [M+H]⁺ | 208.0/210.0 |

| Positive | [M+Na]⁺ | 230.0/232.0 |

| Negative | [M-H]⁻ | 206.0/208.0 |

Conclusion

This technical guide provides a robust, theory-based prediction of the NMR, IR, and MS spectral data for this compound. While experimental verification is the ultimate standard, this document serves as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided methodologies and expected data offer a solid framework for the quality control and structural confirmation of this important synthetic intermediate.

References

- This compound | CAS 1256794-71-4. (n.d.).

- This compound (C10H6ClNO2) - PubChemLite. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.

- IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.

- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.

- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025, September 30).

Sources

- 1. This compound | CAS 1256794-71-4 [matrix-fine-chemicals.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

Core Directive: Safe and Effective Utilization of 3-Chloroisoquinoline-6-carboxylic acid in a Research Environment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 3-Chloroisoquinoline-6-carboxylic acid. As a Senior Application Scientist, the following narrative is structured not as a rigid checklist, but as a foundational document to inform the development of robust, site-specific Standard Operating Procedures (SOPs). The causality behind each recommendation is emphasized to empower researchers with the knowledge to make informed safety decisions.

Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound used as a building block in medicinal chemistry and materials science.[1] While specific toxicological data for this exact compound is not extensively published, a thorough risk assessment can be conducted by analyzing data from structurally analogous compounds, such as other chlorinated isoquinolines and quinolines.[2][3][4]

1.1 Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1256794-71-4 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Physical Form | Solid | [5] |

1.2 GHS Hazard Profile (Based on Analogues)

The primary hazards are extrapolated from related chemical structures. Researchers must handle this compound as if it possesses all the following potential hazards.

| Hazard Class | Category | Statement | Basis & Rationale |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Analogues like 3-Chloroisoquinoline show this classification.[3] The presence of the chloro- and carboxyl- groups necessitates caution regarding ingestion. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | A common classification for chlorinated quinolines and isoquinolines.[2][4][6] Halogenated aromatic rings can be irritating upon dermal contact. |

| Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage | The acidic nature of the carboxylic acid and the aromatic structure present a significant risk to eye tissue.[3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fine powders of aromatic carboxylic acids can irritate the respiratory tract upon inhalation.[2][4][7] |

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes systematic risk reduction by focusing on engineering and administrative solutions before relying on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

2.1 Engineering Controls (Primary Barrier) The most critical step in safe handling is to physically isolate the researcher from the chemical.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's airflow contains airborne particulates and potential vapors, preventing inhalation, which is a primary exposure route.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection by diluting any fugitive emissions that might escape primary containment.[8]

2.2 Administrative Controls (Procedural Safeguards) These are the protocols and work practices that minimize exposure risk.

-

Designated Areas: Designate a specific area within the lab, such as a particular fume hood, for working with this compound. This prevents cross-contamination of other workspaces.

-

Training: All personnel must be trained on the specific hazards of this compound (and its analogues) and demonstrate proficiency in the handling and emergency procedures outlined in this guide and the lab-specific SOP.[9]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6][11]

Personal Protective Equipment (PPE): The Final Defense

PPE is essential but should never be the sole means of protection.[12] The appropriate PPE must be selected based on the risk assessment and worn correctly at all times when handling the compound.[13][14]

| Equipment | Specification | Rationale & Citation |

| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Check for tears or punctures before use. Contaminated gloves can be highly dangerous; they should be removed and disposed of properly after handling.[13][14] |

| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Protects against splashes and airborne particles. Given the serious eye irritation potential, safety goggles provide a better seal and are strongly recommended.[6][15] |

| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from spills and contamination.[12] |

| Respiratory Protection | Not required if handled exclusively in a fume hood | If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator (e.g., a full-face respirator with appropriate cartridges) may be necessary.[15][16] |

Standard Operating Protocol: Handling and Storage

This protocol outlines a self-validating system for routine laboratory use.

4.1 Weighing and Transferring the Solid Compound

Caption: Step-by-step workflow for safely weighing the solid compound.

-

Preparation : Don all required PPE (lab coat, gloves, goggles). Verify the fume hood is operational. Place an absorbent, disposable liner on the work surface.

-

Weighing : Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat on an analytical balance inside the hood. Avoid generating dust.[7]

-

Transfer to Reaction : Once the desired amount is weighed, securely cap the stock container. Add the weighed solid directly to the reaction vessel within the fume hood.

-

Decontamination : Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the solvent to evaporate in the hood. Dispose of the cloth and the weigh boat as solid hazardous waste.

-

Final Steps : Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[6]

4.2 Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.

-

Container : Keep the container tightly closed.[2]

-

Location : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][7]

-

Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 Spill Response Decision Tree

Caption: Decision tree for classifying and responding to a chemical spill.[17]

5.2 Minor Spill Cleanup Protocol (Inside a Fume Hood)

A minor spill is a small quantity of material that can be safely cleaned by trained laboratory personnel.[17]

-

Alert & Secure : Alert personnel in the immediate area. Restrict access. Ensure the fume hood sash is as low as possible while still allowing access.

-

PPE : Don a second pair of nitrile gloves over the first.

-

Contain & Clean : Gently cover the solid spill with a non-combustible absorbent material like sand, earth, or vermiculite to prevent it from becoming airborne.[11][17] Do NOT use paper towels, as this can create dust.[17]

-

Collect : Carefully sweep or scoop the mixture into a labeled, sealable container for hazardous waste.[7]

-

Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose : All cleanup materials (gloves, absorbent, cloths) must be placed in the hazardous waste container.[18]

5.3 Major Spill Protocol

A major spill is any spill that is large, outside of containment, or poses a fire or inhalation hazard.[17]

-

EVACUATE : Immediately evacuate the area.[19]

-

ALERT : Alert all personnel in the vicinity and activate the fire alarm if necessary. Shut the doors to the affected area.[19]

-

CALL : Call emergency services and provide them with the chemical name, location, and approximate quantity of the spill.[19]

-

REPORT : Do not re-enter the area. Await the arrival of the trained emergency response team.

5.4 Personnel Exposure Protocol

-

Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[19] Seek medical attention.[2]

-

Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[8]

Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

-

Segregation : Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.

-

Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[2][8] Always follow local, state, and federal regulations for hazardous waste disposal.[20]

References

- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.

- ChemPoint.com. (2022, October 27). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.

- Guidechem. (2017, August 19). 3-Chloroisoquinoline (cas 19493-45-9) SDS/MSDS download.

- TCI Chemicals. (2025, May 8). SAFETY DATA SHEET.

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

- Uniscend. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.

- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.

- AK Scientific, Inc. (n.d.). 6-Chloroisoquinoline-1-carboxylic acid Safety Data Sheet.

- Apollo Scientific. (n.d.). 3-Chloroisoquinoline-8-boronic acid Safety Data Sheet.

- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

- Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations.

- TBEP Labs. (2019, April). Chemical Spill Clean-Up SOP.

- GOV.UK. (2024, October 10). What to do in a chemical emergency.

- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from the University of Wisconsin-Madison website.

-

National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). 2-Chloroquinoxaline-6-carboxylic acid Safety Data Sheet.

- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents (PDF).

- European Chlorinated Solvents Association. (n.d.). Storage & Handling.

- Molbase. (n.d.). This compound | CAS 1256794-71-4.

- Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.

- Grundfos. (n.d.). Handling chlorine.

- ChemicalBook. (2022, August 11). 3-BroMo-6-chloroquinoline-8-carboxylic acid - Safety Data Sheet.

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET coumarin-3-carboxylic acid.

- Benchchem. (n.d.). 7-Chloroisoquinoline-3-carboxylic Acid|CAS 234098-55-6.

Sources

- 1. This compound | CAS 1256794-71-4 [matrix-fine-chemicals.com]

- 2. aksci.com [aksci.com]

- 3. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. api.grundfos.com [api.grundfos.com]

- 10. Page loading... [guidechem.com]

- 11. chempoint.com [chempoint.com]

- 12. sams-solutions.com [sams-solutions.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 17. jk-sci.com [jk-sci.com]

- 18. chemkleancorp.com [chemkleancorp.com]

- 19. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]

- 20. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Chloroisoquinoline-6-carboxylic acid

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic activities. This guide focuses on a specific, under-investigated derivative, 3-Chloroisoquinoline-6-carboxylic acid. While direct biological data for this compound is scarce, its structural similarity to known pharmacologically active agents allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This document provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic utility of this compound, with a primary focus on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Tyrosyl-DNA phosphodiesterase 1 (TDP1), two critical enzymes in DNA damage repair and promising targets for cancer therapy.

Introduction: The Isoquinoline Scaffold and Rationale for Target Selection

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous natural and synthetic bioactive molecules.[1][2][3] Derivatives of isoquinoline have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5] A significant body of research has highlighted the potential of isoquinoline-based compounds as potent inhibitors of enzymes involved in DNA repair, a critical pathway for the survival of cancer cells.[6][7][8][9]

Given the absence of specific biological data for this compound, a logical starting point for investigation is to leverage the extensive knowledge of the broader isoquinoline class. Two of the most well-validated targets for isoquinoline derivatives in oncology are Poly(ADP-ribose) polymerase (PARP) and Tyrosyl-DNA phosphodiesterase 1 (TDP1).

-

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs).[6][8] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a successful class of targeted therapies.[6][8] The isoquinoline scaffold has been instrumental in the development of potent PARP inhibitors.[6][7][9]

-

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a key enzyme in the repair of DNA lesions created by the stalling of topoisomerase I (Top1), a common mechanism of action for several chemotherapeutic agents.[10][11][12] By inhibiting TDP1, the cytotoxic effects of Top1 poisons can be enhanced, overcoming drug resistance.[11][12] Indenoisoquinolines, a class of isoquinoline derivatives, have been identified as potent inhibitors of TDP1, with some exhibiting dual inhibitory activity against both TDP1 and Top1.[10][13][14]

Therefore, this guide will focus on the hypothesis that This compound possesses inhibitory activity against PARP and/or TDP1 . The following sections will provide detailed methodologies to test this hypothesis and characterize the compound's potential as a therapeutic agent.

Hypothesized Signaling Pathways and Mechanisms of Action

The primary hypothesis is that this compound will interfere with DNA damage repair pathways through the inhibition of PARP and/or TDP1.

PARP Inhibition and Synthetic Lethality

Inhibition of PARP by this compound would disrupt the repair of SSBs. In cancer cells with defective homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these unrepaired SSBs are converted to double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, leading to genomic instability and cell death.

Caption: Hypothesized PARP inhibition by this compound.

TDP1 Inhibition and Potentiation of Topoisomerase I Inhibitors

Inhibition of TDP1 by this compound would prevent the repair of Top1-DNA cleavage complexes, which are stabilized by Top1 inhibitors like camptothecin. This would lead to an accumulation of DNA damage and enhance the cytotoxic effect of the Top1 inhibitor.

Caption: Hypothesized TDP1 inhibition by this compound.

Experimental Workflows for Target Validation

The following sections provide detailed protocols for the biochemical and cellular validation of this compound as a PARP and/or TDP1 inhibitor.

Biochemical Assays

3.1.1. PARP1/2 Enzymatic Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP activity.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

-

Reconstitute recombinant human PARP1 or PARP2 enzyme.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a solution of biotinylated NAD+ and activated DNA.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, activated DNA, and histones.

-

Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Initiate the reaction by adding PARP enzyme and biotinylated NAD+.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction by adding a solution of streptavidin-HRP.

-

Add a chemiluminescent HRP substrate and measure the signal using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

3.1.2. TDP1 Enzymatic Assay

This assay measures the cleavage of a fluorogenic DNA substrate by TDP1.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA.

-

Reconstitute recombinant human TDP1 enzyme.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fluorogenic TDP1 substrate (e.g., a short oligonucleotide with a 3'-tyrosine linked to a fluorophore and a quencher).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer and serial dilutions of this compound or a known TDP1 inhibitor as a positive control.

-

Add the TDP1 enzyme and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the compound.

-

Determine the IC₅₀ value by plotting the reaction rates against the compound concentration.

-

Cellular Assays

3.2.1. PARP Inhibition in Cells (PAR Assay)

This assay measures the levels of poly(ADP-ribose) (PAR) in cells, a direct downstream marker of PARP activity.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., BRCA-deficient and proficient lines) in a 96-well plate.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Induce DNA damage by treating with a DNA damaging agent (e.g., H₂O₂ or MMS) for 15 minutes.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block with 5% BSA in PBS.

-

Incubate with a primary antibody against PAR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of PAR in the nucleus.

-

Determine the EC₅₀ value for PAR inhibition.

-

3.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Treatment and Heating:

-

Treat intact cells with this compound or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

-

Protein Extraction and Analysis:

-

Lyse the cells to separate soluble and aggregated proteins.

-

Analyze the soluble protein fraction by Western blotting using antibodies against PARP1 and TDP1.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature.

-

Generate a melting curve for PARP1 and TDP1 in the presence and absence of the compound.

-

A shift in the melting curve indicates direct binding of the compound to the target protein.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the validation of this compound's therapeutic targets.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro and Cellular Activity

| Assay | Target/Cell Line | Endpoint | This compound | Positive Control |

| Biochemical | ||||

| PARP1 Enzymatic | Recombinant PARP1 | IC₅₀ (µM) | Experimental Value | Olaparib: Value |

| PARP2 Enzymatic | Recombinant PARP2 | IC₅₀ (µM) | Experimental Value | Olaparib: Value |

| TDP1 Enzymatic | Recombinant TDP1 | IC₅₀ (µM) | Experimental Value | Known TDP1 Inhibitor: Value |

| Cellular | ||||

| Cellular PAR | BRCA-deficient cells | EC₅₀ (µM) | Experimental Value | Olaparib: Value |

| Cellular PAR | BRCA-proficient cells | EC₅₀ (µM) | Experimental Value | Olaparib: Value |

| Cytotoxicity | BRCA-deficient cells | GI₅₀ (µM) | Experimental Value | Olaparib: Value |

| Cytotoxicity | BRCA-proficient cells | GI₅₀ (µM) | Experimental Value | Olaparib: Value |

| Synergy Assay | Cancer cell line | Combination Index | with Camptothecin: Value | - |

Interpretation of Expected Results:

-

Potent and selective PARP inhibition: Low IC₅₀ values for PARP1/2 and a significant difference in cytotoxicity between BRCA-deficient and proficient cell lines would strongly support the hypothesis of a PARP-mediated mechanism of action.

-

TDP1 inhibition and synergy: A low IC₅₀ value in the TDP1 enzymatic assay, coupled with a synergistic effect when combined with a Top1 inhibitor in cytotoxicity assays, would indicate that TDP1 is a relevant target.

-

Direct target engagement: A positive thermal shift in the CETSA for either PARP or TDP1 would provide definitive evidence of direct binding in a cellular environment.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential therapeutic agent. By focusing on the well-established targets of the broader isoquinoline class, researchers can efficiently and effectively probe the biological activity of this novel compound. Positive results from the proposed experimental workflows would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. The exploration of under-investigated compounds like this compound is essential for the continued discovery of novel and effective therapies.

References

- BenchChem. (n.d.). Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds.

- PubMed. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry.

- Taylor & Francis Online. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- PubMed. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry.

- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1).

- PubMed. (n.d.). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo.

- PubMed. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design.

- MDPI. (n.d.). Novel TDP1 Inhibitors: Disubstituted Thiazolidine-2,4-Diones Containing Monoterpene Moieties.

- National Institutes of Health. (2023). Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1.

- PubMed Central. (n.d.). Synthesis and Biological Evaluation of the First Dual Tyrosyl-DNA Phosphodiesterase I (Tdp1) - Topoisomerase I (Top1) Inhibitors.

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- CONICET. (n.d.). Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I. Journal of Medicinal Chemistry.

- RSC Publishing. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.

- (2024). Isoquinoline derivatives and its medicinal activity.

- BenchChem. (n.d.). 7-Chloroisoquinoline-3-carboxylic Acid | CAS 234098-55-6.

- (n.d.). This compound | CAS 1256794-71-4.

- (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- National Institutes of Health. (n.d.). 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem.

- PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.

- (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubMed. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research.

- ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

- MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.

- PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 14241492.

- BOC Sciences. (n.d.). CAS 118791-14-3 6-Chloroquinoline-3-carboxylic acid.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]